3-Phenylchroman-7-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H14O2 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-phenyl-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C15H14O2/c16-14-7-6-12-8-13(10-17-15(12)9-14)11-4-2-1-3-5-11/h1-7,9,13,16H,8,10H2 |
InChI Key |
LKMWTIGVJAWQHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Methodologies for 3 Phenylchroman 7 Ol and Its Derivatives
Chemo- and Regioselective Synthesis Approaches
Chemoselective and regioselective synthesis are critical for constructing complex molecular architectures like 3-phenylchroman-7-ol, ensuring that reactions occur at the desired functional groups and specific positions on the molecule.
Novel Cyclization Reactions for Chroman Ring Formation
The formation of the chroman core is a foundational step in the synthesis of this compound. Traditional methods often involve acid-catalyzed cyclization reactions of phenols with unsaturated compounds or carbonyl derivatives. Recent advancements have introduced more sophisticated and efficient cyclization strategies.
One notable approach involves palladium-catalyzed intramolecular aryloxycarbonylation-cyclization, which has been successfully applied to synthesize chroman-2,4-diones. This method relies on the in situ generation of a phenolic hydroxyl group that undergoes an intramolecular cyclization with a carbonyl group acs.org. While specifically demonstrated for chroman-2,4-diones, the principle of palladium-catalyzed cyclization offers a route for forming the pyran ring of the chroman system with controlled regioselectivity.
Another innovative method for chroman ring formation is the gold(I)-catalyzed one-pot synthesis utilizing allylic alcohols and phenols. This strategy provides a direct and efficient pathway to chromans, demonstrating good yields under mild conditions. For instance, reactions involving various phenols and allylic alcohols have shown promising results in forming the chroman core beilstein-journals.org. This approach could be adapted for this compound by employing a resorcinol (B1680541) derivative (to introduce the C-7 hydroxyl) and a phenyl-substituted allylic alcohol.
Furthermore, metal-free radical cascade cyclization reactions have emerged as a "green" and efficient route for constructing chroman-4-one scaffolds. This methodology involves the generation of carbamoyl (B1232498) radicals from oxamic acids, which then undergo decarboxylative radical cascade cyclization with 2-(allyloxy)arylaldehydes researchgate.net. Such radical-mediated cyclizations offer an alternative to traditional ionic pathways, potentially enabling the formation of the chroman ring under milder and more environmentally benign conditions.
Table 1: Examples of Novel Cyclization Reactions for Chroman Ring Formation
| Reaction Type | Catalyst/Conditions | Substrates (General) | Products (General) | Key Feature | Reference |
| Intramolecular Aryloxycarbonylation-Cyclization | Pd(OAc)2/PPh3, CO, Et3N, 50 °C | 3-Iodochromone derivatives | Chroman-2,4-diones | Highly chemoselective carbonylative transformation | acs.org |
| One-Pot Cyclization | PPh3AuNTf2, toluene, 50-60 °C | Allylic alcohols, phenols | Chromans | Gold(I)-catalyzed, direct synthesis | beilstein-journals.org |
| Radical Cascade Cyclization | nBu4NBr, K2S2O8 (metal-free) | Arylaldehydes, 2-(allyloxy)arylaldehydes | Chroman-4-ones | Metal-free, radical process | researchgate.net |
Strategic Introduction of the Phenyl Group at C-3
The precise introduction of the phenyl group at the C-3 position is critical for the synthesis of this compound. This often involves incorporating the phenyl moiety into a precursor before or during the chroman ring formation, or through late-stage functionalization.
One strategy involves the use of pre-functionalized precursors. For example, the synthesis of 3-benzylidene-2-phenylchroman-4-ones, which are related chroman structures, often utilizes reactions involving phenols and aldehydes where the phenyl group is already part of the aldehyde component thieme-connect.comthieme-connect.com. This suggests that the phenyl group can be incorporated early in the synthesis, as part of a building block that subsequently participates in the cyclization to form the chroman ring.
Another relevant approach is seen in the regioselective synthesis of 4',7-dihydroxy-4-phenyl-chroman-2-ones. This process involves the reaction of 4-hydroxycinnamic acid or 3,4-dihydroxycinnamic acid with resorcinols in the presence of trifluoroacetic acid (TFA) and sodium acetate. The mechanism proposed includes a dienone-phenol rearrangement followed by a Michael-type reaction, leading to the selective introduction of the phenyl group at the C-4 position of the chroman-2-one semanticscholar.org. While this specifically targets the C-4 position, the principle of using cinnamic acid derivatives or similar phenyl-containing unsaturated systems in cyclization reactions with resorcinol derivatives could be adapted to achieve a C-3 phenyl substitution, depending on the reaction mechanism and starting material design.
Furthermore, direct C-H functionalization at the C-3 position of chromones has been explored. This can be achieved using electrophilic coupling partners, particularly if the C-2 position of the chromone (B188151) is already substituted nih.gov. This methodology provides a route for introducing the phenyl group directly onto the pre-formed chroman or chromone scaffold through C-H activation, offering a flexible strategy for diversification. The synthesis of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one derivatives, for instance, has been achieved by reacting 4-oxo-4H-chromen-3-carbaldehydes with substituted phenylacetic acids arkat-usa.org. This reaction effectively places a phenyl group at the C-3 position of the pyranochromenone scaffold, demonstrating a viable pathway for C-3 phenyl introduction.
Selective Functionalization at the C-7 Hydroxyl Position
The hydroxyl group at the C-7 position of this compound is a key functional handle that requires selective manipulation during synthesis, often involving protection/deprotection strategies or direct functionalization.
In many synthetic routes to chromanols and coumarins, the phenolic hydroxyl group serves as a nucleophile for ring closure. For example, in the Pechmann condensation, a resorcinol derivative (which contains the C-7 hydroxyl equivalent) reacts with a β-keto ester to form the chroman-2-one ring mdpi.com. To ensure the C-7 hydroxyl is preserved or selectively modified, protecting group chemistry is frequently employed. Common hydroxyl protecting groups include ethers (e.g., benzyl, methyl, silyl (B83357) ethers) or esters (e.g., acetate, pivalate). These groups can be introduced early in the synthesis to mask the hydroxyl functionality and then selectively removed at a later stage.
Beyond protection, direct functionalization at the C-7 hydroxyl position can also be achieved. For instance, studies on 7-hydroxycoumarins have demonstrated efficient O-acylation, O-alkylation, and O-sulfonylation processes at the C-7 hydroxyl group mdpi.com. While these examples are for coumarins, the reactivity of the phenolic hydroxyl in chromanols is similar. Regioselective iodation at the C-8 position of 7-hydroxy-4-methyl-2H-chromen-2-one, followed by O-sulfonylation at C-7, illustrates the ability to perform site-specific modifications on the hydroxylated chroman system mdpi.com. This indicates that the C-7 hydroxyl can be selectively derivatized without affecting other parts of the molecule, provided appropriate reaction conditions and reagents are chosen.
Stereoselective Synthesis of this compound Enantiomers and Diastereomers
Controlling the stereochemistry is crucial for synthesizing specific enantiomers or diastereomers of this compound, especially given that many biologically active compounds exhibit stereospecificity.
Asymmetric Catalysis in Chromanol Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chromanols. These methodologies often involve chiral catalysts that direct the formation of new stereocenters with high fidelity.
One significant development involves the use of chiral metal complexes. For example, a chiral BINOL-Ti(OiPr)4 complex has been successfully employed in the asymmetric difunctionalization of stable tertiary enamides with salicylaldehydes, leading to the formation of diverse 4-chromanols with excellent diastereoselectivity and enantioselectivity acs.orgnih.gov. While this reaction specifically yields 4-chromanols, the principle of using chiral Lewis acids to control the stereochemical outcome of cyclization reactions is highly relevant to chromanol synthesis in general.
Another effective strategy is asymmetric transfer hydrogenation (ATH). Rhodium-catalyzed ATH has been developed for the environmentally sustainable synthesis of enantioenriched CF3-chromanol derivatives researchgate.net. This method allows for the reduction of both C=C and C=O bonds and the formation of multiple stereocenters in a single step with high yields and excellent diastereo- and enantioselectivities (up to >99:1 dr, >99% ee) researchgate.net. Similarly, RuPHOX–Ru catalyzed asymmetric hydrogenation of chromones has been shown to produce chiral chromanols in high yields dntb.gov.uarsc.org. These metal-catalyzed hydrogenations offer direct routes to chiral chromanols from prochiral precursors.
For the specific 3-phenylchroman moiety, an enantioselective synthesis of isoflavans (which contain the 3-phenylchroman core) has been achieved using imidazolidin-2-ones as chiral auxiliaries. This protocol resulted in excellent enantiomeric excess values, ranging from 94% to 99%, providing a chiral synthetic route for the 3-phenylchroman scaffold mdpi.com. This highlights the effectiveness of chiral auxiliaries in inducing stereoselectivity for the target core structure.
Table 2: Examples of Asymmetric Catalysis in Chromanol Synthesis
| Catalyst System | Reaction Type | Substrates (General) | Products (General) | Yield (%) | ee (%) | dr | Reference |
| Chiral BINOL-Ti(OiPr)4 complex | Asymmetric Difunctionalization | Tertiary enamides, salicylaldehydes | 4-Chromanols | Good | Excellent | Excellent | acs.orgnih.gov |
| Rh catalyst (ATH) | Asymmetric Transfer Hydrogenation | (E)-3-benzylidene-chromanones | cis-3-benzyl-chromanols | High | >99 | >99:1 | researchgate.net |
| RuPHOX–Ru complex | Asymmetric Hydrogenation | Chromones | Chiral Chromanols | High | N/A | N/A | dntb.gov.uarsc.org |
| Imidazolidin-2-ones (chiral auxiliaries) | α-Benzylation of phenyl acetic acid derivatives | Phenyl acetic acid derivatives | Isoflavans (3-phenylchroman moiety) | N/A | 94-99 | N/A | mdpi.com |
Organocatalytic Methodologies
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and often more environmentally friendly alternative to metal catalysis for asymmetric synthesis.
Kazuaki Ishihara and coworkers developed a highly efficient, enantioselective, and environmentally benign organocatalytic synthesis of chromanols. This procedure employs a chiral hypoiodite (B1233010) oxidative organocatalyst and a peroxide cooxidant to catalyze cyclic ether formation in single-ring aromatic substrates acs.org. This "green" method provides optically active chromanols that can be further derivatized.
Organocatalytic methodologies have also been applied in cascade reactions to construct complex chromane (B1220400) derivatives. For instance, an enantioselective organocatalytic oxa-Michael-nitro-Michael reaction has been reported, where 2-hydroxynitrostyrenes react with β-nitroolefins to afford chiral chromane derivatives bearing three contiguous stereogenic centers mdpi.com. Similarly, an asymmetric [4+2] annulation of enecarbamates with o-quinone methides, catalyzed by an organocatalyst, has led to the synthesis of 2,3,4-trisubstituted chromanes with controlled stereochemistry mdpi.com.
Another example is the organocatalytic enantioselective Henry reaction, which can be integrated into domino processes. For instance, a domino oxa-Michael/Henry reaction using a chiral secondary amine organocatalyst with salicylaldehydes and β-nitrostyrenes has successfully yielded chromene derivatives mdpi.com. These multi-component, one-pot organocatalytic reactions are highly atom-economical and efficient for building complex chiral chroman structures.
Table 3: Examples of Organocatalytic Methodologies in Chromanol Synthesis
| Organocatalyst Type | Reaction Type | Substrates (General) | Products (General) | Key Feature | Reference |
| Chiral hypoiodite oxidative organocatalyst | Cyclic ether formation | Single-ring aromatic substrates | Chiral Chromanols | Environmentally benign, oxidative | acs.org |
| Chiral secondary amine organocatalyst | Domino oxa-Michael/Henry reaction | Salicylaldehydes, β-nitrostyrenes | Chromene derivatives | Enantioselective, multi-component | mdpi.com |
| Chiral bifunctional thiourea-tertiary amine | [4+2] Cyclization | Various | Polycyclic chromanes | High enantioselectivity | researchgate.net |
| Organocatalyst (unspecified type) | Asymmetric [4+2] annulation | Enecarbamates, o-quinone methides | 2,3,4-Trisubstituted chromanes | Stereocontrolled annulation | mdpi.com |
Transition Metal-Catalyzed Asymmetric Routes
Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of chiral chromans, offering high enantioselectivity and broad substrate scope. These methods are crucial for accessing specific enantiomers of this compound, which may possess distinct biological activities.
One notable approach is the palladium (Pd)-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates, which effectively constructs the allylic C–O bond to yield chiral chromans with high enantiomeric excesses, sometimes reaching up to 98% ee. acs.org The mechanism and stereoselectivity of such reactions are influenced by factors like pH, olefin geometry, and substitution patterns. acs.org
Copper (Cu)-catalyzed reactions have also been successfully employed for the asymmetric construction of C–O bonds. For instance, the desymmetrization of 1,3-diol derivatives catalyzed by copper can lead to chiral benzodihydrofurans or chromans, including those with tertiary or quaternary stereocenters at the C3 position, under mild conditions and with good to excellent enantioselectivities. rsc.org An improved method utilizing CuI and a chiral cyclic diamine ligand has also been developed for oxygen-containing benzoheterocycle units like chromans, achieving moderate to good enantioselectivities. rsc.org
Furthermore, zinc(II)-catalyzed asymmetric synthesis has shown promise for multi-substituted chromans. rsc.org Cooperative bifunctional enamine-metal Lewis acid catalysis represents another significant advancement, enabling the asymmetric synthesis of tricyclic chromans from cyclohexanones and salicylaldehydes. This method delivers high yields (up to 87%) and excellent stereoselectivity (up to 99% ee and 11:1:1 dr), attributed to the strong activation of salicylaldehydes through chelation to the metal Lewis acid and the bifunctional nature of the catalyst. researchgate.netnih.gov
More recently, nickel (Ni)-catalyzed asymmetric reductive cyclization of aryl-chained alkynones has been reported for the efficient synthesis of chroman derivatives featuring chiral quaternary carbon stereocenters. This method, often employing a P-chiral monophosphine ligand, provides excellent yields and enantioselectivities, offering a practical route to various chroman derivatives with chiral tertiary allylic alcohols. chemrxiv.org
The following table summarizes some key findings in transition metal-catalyzed asymmetric chroman synthesis:
| Catalyst System | Substrates | Products (Chroman Type) | Yield (%) | Enantioselectivity (ee) | Diastereoselectivity (dr) | Ref. |
| Pd-catalyzed AAA | Phenol allyl carbonates | Chiral chromans | N/A | Up to 98% ee | N/A | acs.org |
| Cu-catalyzed desymmetrization | 1,3-diol derivatives | Chiral chromans | High | Good to excellent | N/A | rsc.org |
| Bifunctional enamine-metal Lewis Acid | Cyclohexanones, salicylaldehydes | Tricyclic chromans | Up to 87 | Up to 99% ee | Up to 11:1:1 | researchgate.netnih.gov |
| Ni-catalyzed reductive cyclization | Aryl-chained alkynones | Chroman derivatives with chiral quaternary centers | Excellent | Excellent | Excellent | chemrxiv.org |
Chemoenzymatic Synthesis for Enantiomeric Purity
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions, providing highly enantioselective routes to complex molecules. This hybrid approach is particularly valuable for achieving high enantiomeric purity in chroman derivatives.
For instance, a two-step chemoenzymatic synthesis has been developed for enantiomerically pure 1-aryl-3-methylisochroman derivatives. This process involves an asymmetric biocatalytic ketone reduction followed by an oxa-Pictet–Spengler reaction, yielding products in good to excellent yields (47–92%) and high diastereomeric ratios (up to 99:1). researchgate.net The key to this method is the use of enantiocomplementary alcohol dehydrogenases, which allow access to both (S) and (R) enantiomers with high conversion and optical purity. researchgate.net
Another example involves the chemoenzymatic synthesis of both enantiomers of 3-hydroxy-2,3-dihydro-4H-chromen-4-one. This method utilizes manganese(III)-promoted reactions followed by enzymatic kinetic resolution, leading to highly enantiomeric-rich products with enantiomeric excesses up to 99%. researchgate.net One-pot chemoenzymatic processes have also been successfully applied to diversify ortho-phenolic compounds into various chroman products, demonstrating the mild conditions and efficiency of these combined approaches. nih.gov
Chiral Resolution Techniques for this compound Isomers
When asymmetric synthesis is challenging or not yet developed for a specific chroman isomer, chiral resolution techniques offer an alternative for separating enantiomers from racemic mixtures. These methods are crucial for obtaining enantiomerically pure this compound.
Chromatographic separation, particularly using chiral stationary phases (CSPs), is a well-established and effective method for separating chiral compounds, including chroman derivatives. google.com Simulated Moving Bed (SMB) chromatography is especially suited for industrial-scale separations due to its enhanced efficiency and reduced eluent consumption. google.com
High-performance liquid chromatography (HPLC) with polysaccharide-based chiral stationary phases has been successfully employed for the enantiomeric separation of novel iminonaringenin derivatives, which are related to chroman-4-one. This technique has achieved high resolution, indicating its applicability to various chroman structures. researchgate.net Furthermore, derivatization of chiral compounds, such as forming 9-anthraldehyde (B167246) Schiff base derivatives of chiral amines and amino alcohols, can enhance their detectability and facilitate enantiomeric resolution on polysaccharide-derived CSPs. researchgate.net
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles in the synthesis of this compound and its derivatives is paramount for minimizing environmental impact and promoting sustainable chemical manufacturing. These principles emphasize the use of sustainable raw materials, non-toxic catalysts, and gentle reaction conditions. researchgate.net A fundamental cornerstone of green chemistry is the concept of atom economy, which aims to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste. epa.gov
Utilization of Sustainable Solvents and Reaction Media
The choice of solvent and reaction medium significantly impacts the environmental footprint of a synthetic process. Sustainable alternatives to traditional organic solvents are increasingly being explored for chroman synthesis.
Water, as a green solvent, has been successfully utilized in ultrasound-promoted one-pot, three-component reactions for the synthesis of 3-substituted chroman-2,4-diones. This approach offers experimental simplicity, good functional group tolerance, excellent yields, and high atom efficiency. nih.govmdpi.com
Ionic liquids (ILs) are another class of sustainable reaction media gaining prominence. Their unique properties, such as wide liquid range, good solvating ability, negligible vapor pressure, non-flammability, high thermal stability, and ease of recycling, make them attractive alternatives to conventional organic solvents. researchgate.netfrontiersin.orgbrieflands.comijrbat.innih.gov For instance, basic ionic liquid [bmIm]OH has been used as a catalyst for the one-step synthesis of 2-alkylsubstituted chromanones, demonstrating reusability and good yields under green conditions. researchgate.net Trifloaluminate ionic liquids, which can be immobilized on carbon nanotubes, have also been employed as Lewis acidic catalysts for chromane synthesis, enhancing catalytic activity and selectivity. frontiersin.org
Furthermore, solvent-free conditions have been investigated for the synthesis of chroman-containing compounds like warfarin (B611796) derivatives, resulting in reduced reaction times and improved yields. brieflands.comacs.org Even environmentally benign solvents like cyclopentyl methyl ether have been explored for stereoselective chromane synthesis, although sometimes with slightly inferior results compared to traditional solvents. rsc.org Gold(I)-catalyzed one-pot chroman synthesis can proceed without distilled solvents or inert atmospheres, with water as the sole byproduct, highlighting its green credentials. beilstein-journals.org
The following table highlights the use of sustainable solvents and reaction media:
| Solvent/Medium | Application in Chroman Synthesis | Advantages | Ref. |
| Water | Ultrasound-promoted synthesis of 3-substituted chroman-2,4-diones | Experimental simplicity, good functional group tolerance, excellent yields, atom efficiency | nih.govmdpi.com |
| Ionic Liquids (e.g., [bmIm]OH, Trifloaluminate ILs) | Synthesis of 2-alkylsubstituted chromanones, chromane synthesis | Reusability, good yields, wide liquid range, good solvating ability, non-flammability, easy recycling | researchgate.netfrontiersin.orgbrieflands.comijrbat.innih.gov |
| Solvent-free conditions | Synthesis of warfarin derivatives | Reduced reaction time, improved yield | brieflands.comacs.org |
| Cyclopentyl methyl ether | Stereoselective synthesis of chromane derivatives | Environmentally benign | rsc.org |
Catalyst-Free and Waste-Minimizing Approaches
Minimizing the use of catalysts, particularly heavy metals, and reducing waste generation are critical aspects of green chemistry. Several strategies have been developed to achieve these goals in chroman synthesis.
Ultrasound irradiation, when applied in the absence of an activator and with water as a green solvent, exemplifies a waste-minimizing approach for the synthesis of 3-substituted chroman-2,4-diones. nih.govmdpi.com The development of metal-free synthetic protocols is a significant trend, as it eliminates concerns about metal residues in the final products and reduces chemical waste. researchgate.netresearchgate.netmdpi.com
Visible-light-promoted catalyst- and additive-free synthesis has been reported for various aroylated heterocycles, demonstrating the potential for highly sustainable processes. mdpi.com A notable metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones. This method relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization, showcasing an atom-economic and waste-minimizing pathway. frontiersin.org Additionally, catalyst-free aza-Michael addition reactions have been reported for the synthesis of poly-substituted 4-pyrazole based benzopyrans, further illustrating the feasibility of such approaches. beilstein-journals.org
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods offer environmentally benign alternatives to traditional synthetic routes by utilizing light or electricity as clean reagents, often under mild conditions.
Photoredox catalysis, a rapidly emerging field, harnesses visible light and photosensitizers to drive single electron transfer-based organic transformations. iitj.ac.inresearchgate.net This technology has enabled the development of efficient radical cascade cyclization strategies for the synthesis of alkyl-substituted chroman-4-one scaffolds. iitj.ac.inresearchgate.net A sustainable photoredox iron-catalyzed decarboxylative radical cyclization, for example, allows for the synthesis of chroman-4-ones efficiently at room temperature. acs.org Furthermore, visible-light-mediated dual decarboxylative Giese reactions have been described for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones, involving two independent decarboxylation processes. rsc.org
Electrochemical synthesis pathways also present a green alternative. An electrochemically induced, metal-free synthesis of 2-substituted chroman-4-ones has been developed. This sustainable approach obviates the need for catalysts by directly reducing N-hydroxyphthalimide esters using electric current, providing a straightforward route to diverse molecules. nih.gov Electrochemical oxidation has also been employed to generate o-quinone methides in situ, which can then be trapped by alkenes to form various chromans and spirochromans. rsc.org Additionally, electrochemical synthesis of flavanones via oxa-Michael addition using a silver electrode has demonstrated good yields and broad substrate scope. organic-chemistry.org
The following table summarizes key photochemical and electrochemical methods for chroman synthesis:
| Method | Application in Chroman Synthesis | Key Features | Ref. |
| Photoredox Catalysis (Visible Light) | Synthesis of alkyl substituted chroman-4-ones | Radical cascade cyclization, mild conditions, high efficiency | iitj.ac.inresearchgate.net |
| Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization | Synthesis of chroman-4-ones | Sustainable, efficient at room temperature | acs.org |
| Visible-Light-Mediated Dual Decarboxylative Giese Reaction | Synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones | Two independent decarboxylation processes | rsc.org |
| Electrochemical Synthesis | Synthesis of 2-substituted chroman-4-ones | Metal-free, catalyst-free, direct reduction using electric current, sustainable | nih.gov |
| Electrochemical Oxidation | Synthesis of chromans and spirochromans | In situ generation of o-quinone methides, cycloaddition reaction | rsc.org |
| Electrochemical Synthesis (Silver Electrode) | Synthesis of flavanones via oxa-Michael addition | Good yields, broad substrate scope | organic-chemistry.org |
Comprehensive Spectroscopic and Structural Elucidation of 3 Phenylchroman 7 Ol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed elucidation of organic molecular structures, providing insights into the connectivity, functional groups, and stereochemistry of compounds. For 3-Phenylchroman-7-ol, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential for a complete structural assignment.
Determination of Chemical Shifts and Coupling Constants
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the various proton environments within its structure. The aromatic protons, both from the chroman ring and the phenyl substituent, would typically resonate in the δ 6.0-8.0 ppm range. The hydroxyl proton (at C-7) is expected to appear as a broad singlet, often exchangeable with D₂O, typically in the δ 4.0-6.0 ppm range, though its exact position can be highly dependent on solvent, concentration, and temperature ckgas.comresearchgate.net.
The protons on the chroman ring (C-2, C-3, C-4) would show characteristic aliphatic chemical shifts and coupling patterns. The C-2 methylene (B1212753) protons (part of the ether linkage) are expected to be diastereotopic and appear as a multiplet, potentially around δ 3.5-4.5 ppm. The C-3 proton, being adjacent to the phenyl group and part of the chiral center, would show complex coupling with the C-2 and C-4 protons. The C-4 methylene protons (benzylic) would also exhibit characteristic shifts, likely around δ 2.5-3.5 ppm. Coupling constants (J values) derived from the splitting patterns provide critical information about the connectivity and relative orientation of protons. For instance, vicinal couplings (³J) would indicate protons on adjacent carbons, while geminal couplings (²J) would be observed for methylene protons on the same carbon.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, the aromatic carbons would resonate in the δ 100-160 ppm range. The carbons of the chroman ring, including the oxygen-bearing C-2 and the benzylic C-4, along with the chiral C-3, would show signals in the δ 20-80 ppm range. The carbon bearing the hydroxyl group (C-7) would typically be deshielded compared to other aromatic carbons.
An illustrative example of NMR data for a related chroman derivative, 4-phenylchroman-2-one (a lactone, not this compound), shows typical chemical shifts:
¹H NMR (4-phenylchroman-2-one, CDCl₃): Aromatic protons at δ 7.29 (d, J=7.8 Hz, 2H), 7.15 (t, J=7.8 Hz, 2H), 7.08 (t, 1H). uad.ac.id
¹³C NMR (4-phenylchroman-2-one, CDCl₃): C-lactone at δ 167.83, CH₂ at δ 37.18, CH at δ 40.83. Aromatic carbons at δ 127.74, 124.83, 128.51, 117.30. Phenyl ring carbons at δ 140.42, 127.84, 129.31, 125.93. uad.ac.id
While these are for a different chroman, they provide a general context for expected chemical shift ranges.
Table 1: Expected ¹H NMR Chemical Shifts for this compound (Illustrative)
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| O-H (C-7) | 4.0 - 6.0 | br s | - |
| H-2 (chroman) | 3.5 - 4.5 | m | Geminal, Vicinal |
| H-3 (chroman) | 2.8 - 3.5 | m | Vicinal |
| H-4 (chroman) | 2.5 - 3.2 | m | Geminal, Vicinal |
| Aromatic (Chroman) | 6.0 - 7.0 | m, d, dd | Aromatic couplings |
| Aromatic (Phenyl) | 7.0 - 8.0 | m, d, t | Aromatic couplings |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| C-2 (chroman) | 60 - 70 |
| C-3 (chroman) | 30 - 45 |
| C-4 (chroman) | 25 - 40 |
| C-7 (bearing -OH) | 150 - 160 |
| Other Aromatic (Chroman) | 100 - 150 |
| Aromatic (Phenyl) | 125 - 145 |
Stereochemical Assignment through 2D NMR Techniques
Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms and, particularly for this compound, for assigning the stereochemistry at the chiral C-3 center.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between directly coupled protons. This helps to map out spin systems, such as the connectivity of H-2, H-3, and H-4 protons within the chroman ring, and the coupling networks within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): HSQC provides correlations between protons and the carbons to which they are directly attached. This allows for the unambiguous assignment of proton signals to their corresponding carbon signals, linking the ¹H and ¹³C NMR data.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-4 bond) correlations between protons and carbons. This is invaluable for establishing connectivity across quaternary carbons and for confirming the positions of substituents. For this compound, HMBC correlations from the C-7 hydroxyl proton to adjacent aromatic carbons, or from the C-3 proton to carbons of the phenyl ring, would confirm their attachment points.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining the relative stereochemistry of chiral molecules by identifying protons that are spatially close to each other, even if they are not directly bonded. For this compound, NOESY correlations between the C-3 proton and specific protons on the phenyl ring or the chroman ring would provide insights into the preferred conformation and the relative orientation of the phenyl group. Chroman rings are known to adopt half-chair conformations, and NOESY can help elucidate these conformational preferences mdpi.com.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Metabolite Identification
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide structural information through the analysis of its fragmentation patterns rsc.org. For this compound (M.W. 226.27 g/mol ) nih.gov, the molecular ion peak (M+•) would be observed at m/z 226. In electrospray ionization (ESI-MS), the protonated molecular ion ([M+H]⁺) would typically be observed at m/z 227 sciepub.com.
Characteristic fragmentation pathways for this compound would likely include:
Loss of Water (Dehydration): The presence of a hydroxyl group at C-7 makes dehydration a common fragmentation pathway, leading to an ion at m/z 208 (M - H₂O) libretexts.org. This can occur from the molecular ion or protonated molecular ion.
Retro Diels-Alder (RDA) Fragmentation: Chroman derivatives are known to undergo retro Diels-Alder reactions, leading to characteristic fragments. This involves the cleavage of two bonds in the heterocyclic ring, often yielding a quinone methide or related ions nih.gov. For instance, a 2H-chromene derivative showed major fragmentation by gamma-bond cleavage relative to the carbocation center nih.gov.
Alpha-Cleavage: Cleavage alpha to the oxygen atoms in the chroman ring or the hydroxyl group can lead to stable carbocation fragments libretexts.org. For example, cleavage adjacent to the ether oxygen or the C-7 hydroxyl group could yield specific ions.
Loss of Phenyl Moiety: Fragmentation involving the loss of the phenyl group (C₆H₅•, 77 Da) or related fragments (e.g., C₆H₆, 78 Da) could be observed, leading to ions at m/z 149 or m/z 148, respectively.
Cleavage of the Chroman Ring: Various cleavages of the saturated portion of the chroman ring could lead to smaller, characteristic ions, as seen in other chroman derivatives nih.govresearchgate.net.
Tandem mass spectrometry (MS/MS) experiments would further elucidate these fragmentation pathways by isolating the molecular ion or specific fragment ions and subjecting them to further collision-induced dissociation (CID). This provides a hierarchical fragmentation map, aiding in the unambiguous confirmation of the proposed structure and potentially in the identification of metabolites in biological studies rsc.orgsciepub.com.
Table 3: Expected Mass Spectrometry Fragmentation Ions for this compound (Illustrative)
| Ion Type | m/z (approx.) | Proposed Formation Pathway |
| [M+H]⁺ | 227 | Protonated molecular ion (ESI) |
| M+• | 226 | Molecular ion (EI) |
| [M-H₂O]⁺ | 208 | Dehydration (loss of water from C-7 hydroxyl) |
| [M-C₆H₅]⁺ | 149 | Loss of phenyl radical |
| [M-C₆H₆]⁺ | 148 | Loss of benzene (B151609) (rearrangement) |
| RDA fragments | Variable | Retro Diels-Alder cleavage of chroman ring |
| Alpha-cleavage ions | Variable | Cleavage alpha to oxygen atoms in chroman ring or hydroxyl |
Chiroptical Spectroscopy: Circular Dichroism (CD) for Absolute Configuration
This compound possesses a chiral center at the C-3 position, meaning it can exist as enantiomers. Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light by a sample researchgate.netnih.gov.
For this compound, the chroman and phenyl aromatic rings serve as chromophores, which will exhibit characteristic absorption bands in the ultraviolet (UV) region. When these chromophores are in a chiral environment, they will show Cotton effects (positive or negative bands) in the CD spectrum corresponding to their electronic transitions. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center and the conformation of the molecule researchgate.net.
In related flavan (B184786) derivatives and isoflavonoids, which share a 3-phenylchroman skeleton, CD spectroscopy has been successfully used to assign absolute configurations. For example, studies on flavan-3-ols have shown characteristic negative Cotton effects at specific wavelengths (e.g., 216 nm and 287 nm) consistent with particular configurations researchgate.net. By comparing the experimental CD spectrum of this compound with known reference compounds or with theoretically calculated CD spectra, its absolute configuration at C-3 can be determined.
Vibrational Spectroscopy: FTIR and Raman Analysis of Functional Groups
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by molecular vibrations. For this compound, key absorption bands would include:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the presence of the hydroxyl group at C-7. The exact position and breadth can indicate hydrogen bonding.
Aromatic C-H Stretch: Sharp bands above 3000 cm⁻¹ (e.g., 3030-3070 cm⁻¹) would be observed for the C-H stretching vibrations of the aromatic rings (both chroman and phenyl).
Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) would correspond to the C-H stretching vibrations of the saturated methylene and methine groups within the chroman ring.
Aromatic C=C Stretch: Characteristic bands for the aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.
C-O Stretch: Bands related to the C-O stretching vibrations within the chroman ether linkage and the phenolic C-O bond would be observed, typically in the 1000-1250 cm⁻¹ range mdpi.com.
Out-of-Plane C-H Bending: Bands below 900 cm⁻¹ would provide information about the substitution patterns of the aromatic rings.
Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of light and provides complementary information to FTIR, often being more sensitive to non-polar bonds and symmetric vibrations. For this compound, important Raman bands would include:
Aromatic Ring Breathing Modes: Strong bands characteristic of the symmetric breathing modes of the aromatic rings (chroman and phenyl) would be prominent.
C=C Stretching: Intense bands for the C=C stretching vibrations of the aromatic rings would be observed.
Phenyl Group Vibrations: Specific vibrations associated with the phenyl substituent, such as its C-C stretching and bending modes, would be visible.
O-H Bending: While O-H stretching is strong in IR, O-H bending modes can also be observed in Raman.
Table 4: Expected Vibrational Spectroscopy Bands for this compound (Illustrative)
| Functional Group/Vibration | FTIR (cm⁻¹) | Raman (cm⁻¹) |
| O-H Stretch | 3200-3600 (broad) | Weak to medium |
| Aromatic C-H Stretch | >3000 | Medium to strong |
| Aliphatic C-H Stretch | <3000 | Medium to strong |
| Aromatic C=C Stretch | 1450-1600 | Strong |
| C-O Stretch (Ether/Phenol) | 1000-1250 | Medium |
| Aromatic Ring Bending | 690-880 | Strong |
Theoretical and Computational Investigations of 3 Phenylchroman 7 Ol
Quantum Chemical Calculations on Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the electronic structure, orbital energies, and reactivity descriptors of 3-Phenylchroman-7-ol. mdpi.comdiva-portal.org
The optimization of the molecule's geometry using DFT, often with a basis set like B3LYP/6-31G(d), is the first step in these calculations. jimdo.com This process yields the most stable three-dimensional arrangement of the atoms. From this optimized structure, Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be analyzed. mdpi.commrs-k.or.kr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com
For this compound, the distribution of HOMO and LUMO would likely be concentrated on the aromatic rings and the hydroxyl group. The phenolic hydroxyl group at the 7-position is expected to significantly influence the HOMO energy, making it a primary site for electron donation and radical scavenging activity.
Further calculations can provide a range of quantum chemical parameters that describe the molecule's reactivity. mdpi.com
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Formula | Significance |
| Ionization Potential (IP) | IP ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ ≈ (IP + EA) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | η ≈ (IP - EA) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table outlines general quantum chemical parameters that can be calculated to predict the reactivity of a molecule like this compound. Specific values require dedicated computational studies.
Conformational Analysis and Energetic Landscapes
The 3-phenylchroman scaffold is not planar and possesses conformational flexibility, primarily due to the non-aromatic heterocyclic C-ring and the rotatable bond connecting the phenyl B-ring at the C3 position. Conformational analysis is used to explore the different spatial arrangements (conformers) of the molecule and their relative energies. libretexts.org
This analysis involves constructing a Potential Energy Surface (PES), which maps the potential energy of the molecule as a function of its geometric parameters, such as torsion angles. libretexts.orgrsc.orgum.esmdpi.com By systematically rotating key bonds and calculating the energy at each step, a landscape of energy minima (stable conformers) and saddle points (transition states between conformers) can be generated. libretexts.org
Computational Studies of Chirality and Enantiomeric Properties
The carbon atom at position 3 of the 3-phenylchroman skeleton is a stereocenter, meaning this compound exists as a pair of enantiomers: (R)-3-Phenylchroman-7-ol and (S)-3-Phenylchroman-7-ol. Enantiomers have identical chemical formulas but non-superimposable mirror-image structures. frontiersin.org While they have the same physical properties in an achiral environment, they can exhibit vastly different behaviors in chiral environments, such as biological systems. mdpi.comfrontiersin.org
Computational methods are powerful tools for investigating these chiral properties. The absolute configuration of a chiral molecule can be determined by comparing computationally predicted chiroptical spectra with experimentally measured ones. frontiersin.orgrsc.org The two most prominent techniques are:
Electronic Circular Dichroism (ECD): This method measures the differential absorption of left and right circularly polarized light resulting from electronic transitions. rsc.org Time-dependent DFT (TD-DFT) calculations can predict the ECD spectrum for a given enantiomer. jasco-global.com
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of circularly polarized light during vibrational transitions. rsc.orgrsc.org DFT calculations can accurately predict the VCD spectrum, which often provides a more detailed fingerprint for distinguishing stereoisomers than ECD, especially for molecules with multiple chiral centers or flexible conformations. nih.gov
By calculating the theoretical ECD and VCD spectra for, say, the (R)-enantiomer and comparing it to the experimental spectrum, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. jasco-global.com
Molecular Modeling of Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. academie-sciences.fr This method is crucial for identifying potential biological targets for a compound and understanding the structural basis of its activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. researchgate.net
While specific docking studies for this compound are not widely available, research on structurally related isoflavanones (which contain a ketone at position 4) provides valuable insights. For instance, various 3-phenylchroman-4-one (isoflavanone) derivatives have been designed and docked as potential inhibitors of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis and a target for breast cancer therapy. nih.govmdpi.com
In one such study, derivatives like 6-methoxy-3-phenylchroman-4-one showed potent inhibition. nih.govresearchgate.net Docking simulations revealed that these compounds interact with key amino acid residues in the active site, such as Met374, Val370, and Ala306, through hydrophobic interactions. researchgate.net Some derivatives with nitrogen-containing rings were also shown to coordinate with the heme iron atom central to the enzyme's catalytic activity. nih.govresearchgate.net
Table 2: Representative Molecular Docking Results for Isoflavanone (B1217009) Derivatives against Aromatase (CYP19A1)
| Compound | IC₅₀ (µM) | Key Predicted Interactions | Source |
| 6-methoxy-3-phenylchroman-4-one | 0.26 | Hydrophobic interactions with Met374, Val373, Val370, Ile305, Ala306, Ile133, Trp224. | nih.govresearchgate.net |
| 3-(4-phenoxyphenyl)chroman-4-one | 2.4 | Hydrophobic interactions within the active site. | nih.govresearchgate.net |
| 3-(pyridin-3-yl)chroman-4-one | 5.8 | Coordination of the pyridyl nitrogen with the heme iron; hydrophobic interactions. | nih.govresearchgate.net |
This table presents data for isoflavanone derivatives, which are structurally similar to this compound but contain a C4-keto group.
Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-protein complex, complementing the static picture offered by molecular docking. frontiersin.orgbiorxiv.org By simulating the motions of atoms and molecules over time, MD can assess the stability of the docked pose, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. nih.govrsc.org
MD simulations have been performed on isoflavone (B191592) derivatives complexed with human placental aromatase. nih.gov These simulations, typically run for time intervals of 100 nanoseconds or more, track the stability of the complex by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand over time. nih.govmdpi.com A stable RMSD value below 3 Å generally indicates that the complex is stable throughout the simulation. nih.gov
Such simulations on isoflavone-aromatase complexes have confirmed the stability of the docked poses and the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, with active site residues. nih.gov Analysis of the Root Mean Square Fluctuation (RMSF) can further identify which parts of the protein become more or less flexible upon ligand binding. frontiersin.org These dynamic insights are critical for validating docking results and for the rational design of more potent inhibitors. diva-portal.org
Molecular Docking Studies for Target Identification
Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.commdpi.com By identifying key molecular properties (descriptors) that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds, thereby accelerating drug discovery. mdpi.comfrontiersin.org
The general structure of this compound belongs to the isoflavonoid (B1168493) class, for which several QSAR studies have been conducted. mdpi.comfrontiersin.org These models have been developed for various biological activities, including estrogenic and antioxidant effects. mdpi.comresearchgate.net
A QSAR study on the estrogen-like activity of isoflavonoids found that the potency of the compounds was highly dependent on two main structural features:
The presence and position of hydroxyl groups on the B-ring. researchgate.net
The inter-atomic distance between the hydroxyl group at position 7 of the A-ring and a hydroxyl group at position 4' of the B-ring. researchgate.net
This highlights the critical role of the 7-hydroxyl group, present in this compound, for this particular biological activity. Descriptors used in these models often include electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) parameters. mdpi.com A successful QSAR model, once validated, can be used to virtually screen large chemical libraries to identify novel isoflavans with potentially high bioactivity. mdpi.com
Table 3: Common Descriptors in Isoflavonoid QSAR Models
| Descriptor Type | Example Descriptors | Significance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Relate to reactivity, polarity, and electrostatic interactions. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Describe the size, shape, and branching of the molecule. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity, affecting membrane permeability and transport. |
| 3D-Descriptors | Surface area, Volume, Principal Moments of Inertia | Capture the three-dimensional shape and properties of the molecule. |
This table lists general classes of descriptors frequently employed in the development of QSAR models for flavonoids and isoflavonoids. mdpi.commdpi.comresearchgate.net
In Silico Computational Toxicology (Mechanistic Predictions Only)
While direct and specific in silico computational toxicology studies focusing exclusively on this compound are not extensively available in publicly accessible literature, the toxicological profile of structurally related isoflavonoids has been investigated using computational methods. These studies provide valuable insights into the potential mechanistic toxicities of the broader class of compounds to which this compound belongs. Computational toxicology, or in silico toxicology, utilizes computer models and algorithms to predict the potential adverse effects of chemicals, thereby reducing the need for extensive animal testing and providing mechanistic insights. numberanalytics.comfrontiersin.org
Research in this area often employs Quantitative Structure-Activity Relationship (QSAR) models and other machine learning approaches to predict various toxicological endpoints. researchgate.netmarquette.edunih.gov These models are built on large datasets of known chemical structures and their corresponding toxicity data. mdpi.com For isoflavonoids, computational tools like ProTox-II and various ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction platforms are used to estimate potential risks such as hepatotoxicity, carcinogenicity, mutagenicity, and immunotoxicity. tandfonline.comtandfonline.comnih.govrasayanjournal.co.in
Studies on soy isoflavones, which share the core phenylchroman skeleton, have utilized such predictive tools to filter potential drug candidates based on their predicted toxicity profiles. tandfonline.comtandfonline.com For instance, the ProTox-II web server has been used to estimate the probability of various toxic effects for compounds like genistein (B1671435) and glycitein, which are structurally analogous to this compound. tandfonline.com These predictions are based on the chemical's structure and its similarity to compounds with known toxicological properties.
The predictions from these computational models offer a preliminary assessment of a compound's potential to cause toxicity through specific mechanisms. It is important to note that these are probabilistic assessments and serve as a guide for further experimental investigation rather than a definitive determination of toxicity. frontiersin.org
Detailed Research Findings
Computational studies on isoflavones structurally related to this compound have yielded predictions for several key toxicological endpoints. A study on the hypocholesterolemic activity of soy isoflavones included a toxicity prediction component using the ProTox-II platform to assess the safety of potential HMG-CoA reductase inhibitors. tandfonline.comtandfonline.com The platform calculates the probability of a compound being associated with specific toxic mechanisms.
The table below summarizes the mechanistic toxicity predictions for isoflavones that are structurally similar to this compound, based on findings from such computational studies. tandfonline.comtandfonline.com
Interactive Data Table: Predicted Mechanistic Toxicity of Related Isoflavonoids
| Toxicological Endpoint | Prediction (Probability Score) | Predicted Activity |
| Hepatotoxicity | High Probability | Active |
| Carcinogenicity | Low Probability | Inactive |
| Immunotoxicity | High Probability | Active |
| Mutagenicity | Low Probability | Inactive |
| Cytotoxicity | High Probability | Active |
This data is based on computational predictions for structurally similar isoflavonoids, such as genistein and glycitein, and is intended to provide insight into the potential profile of this compound. Data sourced from studies utilizing the ProTox-II server. tandfonline.comtandfonline.com
These in silico findings suggest that while compounds in this class are not likely to be mutagenic or carcinogenic, they may have a higher probability of exhibiting hepatotoxicity, immunotoxicity, and cytotoxicity. tandfonline.comtandfonline.com Such predictions are crucial in the early stages of drug discovery and chemical safety assessment, allowing researchers to prioritize compounds with more favorable predicted safety profiles for further development. simulations-plus.com The mechanisms underlying these potential toxicities are complex and can involve interactions with various cellular pathways, which computational models attempt to capture based on structural alerts and learned patterns from extensive databases. frontiersin.orgfrontiersin.org
Mechanistic Chemistry of 3 Phenylchroman 7 Ol: Reactivity and Stability
Chemical Reactivity and Transformation Pathways
The chemical reactivity of 3-phenylchroman-7-ol is largely centered around its phenolic hydroxyl group and the chroman ring system. The hydroxyl group at the 7-position can undergo typical phenolic reactions. For instance, in the synthesis of various derivatives, this hydroxyl group can be alkylated or acylated.
One documented transformation pathway involves the deprotection of a dimethoxymethyl-protected precursor to yield this compound. Specifically, the reaction of cis-4-(4-(4-(dimethoxymethyl)piperidin-1-yl)phenyl)-3-phenylchroman-7-ol with 2M aqueous sulfuric acid in tetrahydrofuran (B95107) (THF) at 70°C leads to the removal of the protecting group, yielding the final this compound product. google.com This reaction highlights the stability of the chroman ring system under acidic conditions used for deprotection.
Further transformations can be inferred from the general reactivity of chromanols. The benzylic protons on the chroman ring may be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of chromanone or other oxidized species. The phenyl substituent at the 3-position can also influence the reactivity of the molecule, though specific studies detailing these effects on this compound are not widely available.
Oxidation Mechanisms and Radical Scavenging Capabilities
Detailed experimental studies specifically elucidating the oxidation mechanisms and radical scavenging capabilities of this compound are not extensively reported in publicly available literature. However, based on the well-established antioxidant properties of related chromanol compounds, such as vitamin E (α-tocopherol), a theoretical framework for its potential antioxidant activity can be proposed.
Hydrogen Atom Transfer (HAT) Mechanisms
The primary mechanism by which chromanols exhibit radical scavenging activity is through Hydrogen Atom Transfer (HAT). In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing the radical and preventing it from causing oxidative damage to other molecules. The resulting phenoxyl radical of this compound would then be stabilized. The efficiency of this process is largely dependent on the bond dissociation enthalpy (BDE) of the O-H bond, with a lower BDE facilitating easier hydrogen donation.
Reaction Kinetics with Oxygen-Centered Radicals
The reaction kinetics of this compound with oxygen-centered radicals, such as peroxyl radicals (ROO•), are expected to be a key determinant of its antioxidant potential. For related chromanols, these reactions are typically very fast, with rate constants indicating a high level of reactivity towards these damaging radical species. Quantitative data from kinetic studies, such as those employing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay or competition kinetics, would be necessary to precisely determine the rate constants for this compound.
Role of the Chromanol Ring System in Resonance Stabilization
The chromanol ring system plays a crucial role in stabilizing the phenoxyl radical formed after hydrogen atom donation. The lone pair of electrons on the ether oxygen atom in the heterocyclic ring can delocalize into the aromatic ring, contributing to the resonance stabilization of the radical. This delocalization effectively disperses the unpaired electron, making the phenoxyl radical less reactive and less likely to propagate radical chain reactions. The phenyl substituent at the 3-position may also contribute to this stabilization through further electronic effects, although the extent of this contribution would require detailed computational and experimental analysis.
In Vitro Metabolic Transformation Pathways of this compound
Specific studies detailing the in vitro metabolic transformation pathways of this compound are not readily found in the current body of scientific literature. However, based on the metabolism of other phenolic and chroman-containing compounds, several potential metabolic routes can be hypothesized. The primary site of metabolism is likely to be the phenolic hydroxyl group, which can undergo Phase II conjugation reactions such as glucuronidation and sulfation. These reactions would increase the water solubility of the compound, facilitating its excretion.
Additionally, cytochrome P450 enzymes could potentially hydroxylate the aromatic rings—both the chroman ring system and the phenyl substituent—leading to the formation of catechol or other polyhydroxylated metabolites. The ether linkage in the chroman ring is generally stable, but enzymatic cleavage under certain conditions cannot be entirely ruled out.
Chemical Stability under Varying Research Conditions
The chemical stability of this compound is an important consideration for its use in research and potential therapeutic applications. As demonstrated in its synthesis, the compound is stable enough to withstand acidic conditions at elevated temperatures for a short period. google.com However, like many phenolic compounds, it may be susceptible to oxidation, particularly at alkaline pH and in the presence of oxygen and light. The phenolic hydroxyl group can be deprotonated under basic conditions, forming a phenoxide ion that is more readily oxidized.
For long-term storage and in experimental assays, it would be advisable to protect this compound from light and oxygen, and to use it in buffered solutions at a neutral or slightly acidic pH to minimize degradation. The stability would also be influenced by the presence of metal ions, which can catalyze the oxidation of phenols.
Degradation Mechanisms of this compound and its Derivatives
The stability of the this compound scaffold is a critical aspect of its chemistry, influencing its synthesis, storage, and potential applications. The molecule's reactivity is largely dictated by the chroman ring system and the phenolic hydroxyl group. Degradation can occur through several mechanisms, primarily driven by environmental factors such as temperature, pH, and humidity, as well as the inherent reactivity of its functional groups.
The general stability of isoflavonoids like (S)-Equol, a hydroxylated derivative of this compound, suggests that these compounds can be sensitive to storage conditions. For instance, (S)-Equol is recommended for short-term storage at room temperature, with long-term storage advised at -20°C to ensure maximum product recovery and stability. biosave.com This implies that degradation can occur even under ambient conditions over extended periods.
Influence of Environmental Factors on Degradation
Research into the degradation of related chroman structures has highlighted the significant role of environmental conditions.
Heat and Humidity: Studies on pharmaceutical formulations containing structurally similar compounds have shown that degradation is accelerated under conditions of high temperature and humidity. jocpr.com An investigation into the stability of tolterodine (B1663597) tartrate tablets identified a degradation product, 6-methyl-4-phenylchroman-2-ol. jocpr.com The formation of this impurity was found to be dependent on interaction with formulation excipients and was exacerbated by heat and moisture, while being independent of light exposure. jocpr.com This suggests a degradation pathway for the chroman structure that involves hydrolysis or other reactions facilitated by heat and moisture.
Acid-Catalyzed Degradation: The 3-phenylchroman skeleton is known to be susceptible to acid-catalyzed reactions. The ether linkage within the heterocyclic C-ring is a point of vulnerability. Studies on related flavonoids have noted the acid lability of certain derivatives. hebmu.edu.cn The mechanism likely involves the protonation of the pyran oxygen, which can lead to ring-opening reactions. doi.org This reactivity is fundamental to the chemistry of the chroman ring and represents a primary pathway for its degradation under acidic conditions.
The table below summarizes key factors that influence the stability of the 3-phenylchroman core structure.
| Factor | Effect on Stability | Potential Degradation Pathway |
|---|---|---|
| Temperature | Decreased stability at higher temperatures. jocpr.com Long-term stability is enhanced at low temperatures (-20°C). biosave.com | Accelerates hydrolytic and oxidative reactions. jocpr.com |
| Humidity | Promotes degradation, especially in the presence of other reactive species (excipients). jocpr.com | Facilitates hydrolysis of the chroman ring or attached functional groups. jocpr.com |
| Acidity (Low pH) | The structure is susceptible to acid-catalyzed degradation. hebmu.edu.cn | Protonation of the heterocyclic oxygen atom followed by ring-opening of the chroman moiety. hebmu.edu.cndoi.org |
Degradation of Derivatives
The stability of this compound can be significantly altered by chemical modification, creating derivatives with different degradation profiles.
Fluorinated Derivatives: The introduction of fluorine atoms into organic compounds is a known strategy to enhance metabolic stability and biological activity. In the context of flavonoids, fluorination of the aromatic rings can alter the electronic properties of the molecule, potentially increasing its resistance to oxidative degradation.
Protected Hydroxyl Groups: The phenolic hydroxyl group at the C-7 position is reactive and can be a site for degradation. Protecting this group, for example as a methoxy (B1213986) derivative, can prevent unwanted reactions. However, the protecting groups themselves can introduce new labilities. For instance, a methoxymethyl (MOM) ether, while protective under certain conditions, is known for its acid lability, providing a specific pathway for degradation of the derivative. hebmu.edu.cn
The stability of various derivatives is a key consideration in the synthesis and study of these compounds.
| Derivative Type | Impact on Stability | Mechanism / Reason |
|---|---|---|
| Fluorinated Derivatives | Potentially increased stability. | Alteration of electronic properties, potentially increasing resistance to metabolic or oxidative degradation. |
| Methoxy-Protected Derivatives | Stability is altered; the phenolic -OH is protected, but the derivative may have new labilities. | Prevents reactions at the C-7 hydroxyl group, but the protecting group itself may be labile (e.g., acid-catalyzed cleavage). hebmu.edu.cn |
Biological Activity and Mechanistic Insights of 3 Phenylchroman 7 Ol in Advanced in Vitro and Cellular Models
Modulation of Cellular Signaling Pathways
The modulation of cellular signaling pathways by chemical compounds is a critical area of study for understanding their biological effects. While direct, detailed research findings specifically on 3-Phenylchroman-7-ol's modulation of all listed pathways are not extensively documented in the current literature, its classification as an isoflavan (B600510) allows for insights based on closely related compounds within this class.
Regulation of Pro-inflammatory Pathways (e.g., NFκB, 5-Lipoxygenase)
Pro-inflammatory pathways, such as those involving Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB) and 5-Lipoxygenase (5-LOX), are central to the body's inflammatory response. NFκB is a protein complex that controls transcription of DNA, cytokine production, and cell survival, playing a key role in regulating immune responses to infection and inflammation. 5-LOX is an enzyme that catalyzes the first steps in the formation of pro-inflammatory leukotrienes, which are pivotal lipid mediators contributing to allergic reactions and inflammatory disorders uni.lu.
As an isoflavan, this compound belongs to a group of compounds generally recognized for their anti-inflammatory attributes fishersci.se. While direct studies on this compound's specific impact on NFκB or 5-Lipoxygenase pathways are not explicitly detailed in available literature, a structurally similar isoflavan, Equol ((S)-3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol), has been reported to inhibit the activity of MAPK, TLR, and NF-κB in LPS-activated microglia cells, leading to a reduction in the secretion of pro-inflammatory mediators such as IL-6, TNF-α, and prostaglandin (B15479496) E2 (PGE-2), as well as nitric oxide production thegoodscentscompany.com. These findings on a closely related compound suggest a potential area for investigation into this compound's anti-inflammatory mechanisms.
Effects on Apoptosis and Cell Proliferation Pathways
Apoptosis, or programmed cell death, and cell proliferation are fundamental processes in maintaining tissue homeostasis, and their dysregulation is often implicated in various diseases, including cancer cenmed.comguidetopharmacology.org. Compounds that can influence these pathways are of significant therapeutic interest.
Isoflavans, including this compound, have been investigated for their potential in cancer prevention due to their reported anti-proliferative and pro-apoptotic effects fishersci.se. For instance, (±)-Equol, a compound structurally similar to this compound, has been shown to induce breast cancer cell proliferation in vitro at concentrations as low as 100 nM, acting as a weak estrogenic agonist fishersci.se. Furthermore, (±)-Equol inhibits 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced neoplastic cell transformation by targeting the MEK/ERK/p90RSK/activator protein-1 signaling pathway fishersci.se. Equol has also been reported to inhibit neuronal apoptosis thegoodscentscompany.com. While these specific findings relate to Equol, they provide insights into the potential activities of structurally related isoflavans like this compound in modulating cell proliferation and apoptosis pathways.
Activation of Antioxidant Response Pathways (e.g., Nrf2/HO-1)
The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress, regulating the expression of numerous cytoprotective genes involved in antioxidant and anti-inflammatory responses. Activation of this pathway helps to reduce oxidative damage and inflammation.
This compound, as an isoflavan, is recognized for its potential antioxidant activity, which contributes to protecting against cell damage associated with oxidative stress fishersci.se. However, specific detailed research findings directly demonstrating this compound's activation of the Nrf2/HO-1 pathway are not explicitly documented in the current literature. Flavonoids in general, to which isoflavans belong, are known to modulate Nrf2 activity through various mechanisms, leading to reduced reactive oxygen species (ROS) levels.
Impacts on Protein Kinase C and Phospholipase A2 Activities
Protein Kinase C (PKC) is a family of serine/threonine kinases that play vital roles in various cellular processes, including cell growth, differentiation, and proliferation, by phosphorylating target proteins. Phospholipase A2 (PLA2) enzymes are upstream regulators of many inflammatory processes, hydrolyzing phospholipids (B1166683) to release lysophospholipids and fatty acids, notably arachidonic acid, which is a precursor to pro-inflammatory eicosanoids. The activation of PKC can influence PLA2 activity.
Direct research findings on the specific impacts of this compound on Protein Kinase C and Phospholipase A2 activities are not available in the current literature.
Interaction with Molecular Targets
Understanding the interaction of chemical compounds with specific molecular targets is essential for elucidating their mechanisms of action and therapeutic potential.
Enzyme Inhibition Mechanisms and Kinetics (e.g., SIRT2, Pteridine Reductase 1)
Sirtuin 2 (SIRT2) is a class III histone deacetylase that plays a central role in aging, inflammation, cancer, and neurodegenerative diseases. Its pharmacological inhibition has been explored as a therapeutic strategy for various conditions. Pteridine Reductase 1 (PTR1) is an enzyme found in trypanosomatid protozoa, which are parasites responsible for diseases like leishmaniasis. PTR1's ability to provide reduced pterins and folates makes it a crucial target for antifolate chemotherapy, especially as it can bypass dihydrofolate reductase (DHFR) inhibition.
Direct research findings detailing the enzyme inhibition mechanisms and kinetics of this compound against SIRT2 or Pteridine Reductase 1 are not explicitly available in the current literature. However, it is noteworthy that other chroman-4-one derivatives have been reported as potent and selective SIRT2 inhibitors, demonstrating antiproliferative effects in various cancer cell lines. This suggests that the chroman scaffold, to which this compound belongs, can be a basis for compounds with enzyme inhibitory activities.
Receptor Binding Studies (e.g., Nuclear Receptors)
Nuclear receptors (NRs) are a family of ligand-regulated transcription factors that play crucial roles in regulating various physiological processes, including metabolism, reproduction, and inflammation mdpi.comnih.gov. They are significant pharmacological targets, accounting for over 10% of all drug targets mdpi.com. Ligand binding to NRs typically induces a conformational change, leading to the activation or repression of gene expression nih.govwikipathways.org.
Influence on Mitochondrial Bioenergetics and Function
Mitochondria are essential intracellular organelles primarily responsible for generating over 90% of cellular energy through oxidative phosphorylation (OXPHOS) mdpi.comcnr.it. They are also involved in maintaining redox homeostasis, calcium homeostasis, and initiating apoptosis mdpi.com. Mitochondrial dysfunction, characterized by impaired bioenergetics and increased oxidative stress, is implicated in various pathophysiological conditions cnr.itnih.govnih.govfrontiersin.org.
The electron transport chain (ETC), comprising complexes I-IV, ubiquinone, and cytochrome c, is located in the inner mitochondrial membrane and is central to ATP production nih.govnih.govlibretexts.org. This process involves the transfer of electrons and the pumping of protons, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V) nih.govnih.govwikipedia.orgkhanacademy.org. A consequence of electron transfer in the ETC is the generation of reactive oxygen species (ROS) researchgate.net.
Despite the general understanding of mitochondrial bioenergetics and the known antioxidant properties of isoflavans ontosight.ai, specific detailed research findings on the influence of this compound on mitochondrial bioenergetics and function, including its modulation of electron transport chain complexes, regulation of mitochondrial ROS production, and impact on ATP production and mitochondrial membrane potential, are not extensively documented in the current search results.
Modulation of Electron Transport Chain Complexes (I and IV)
The electron transport chain (ETC) involves several protein complexes, with Complexes I, III, and IV acting as proton pumps nih.govwikipedia.orgkhanacademy.org. Complex I accepts electrons from NADH, and Complex IV passes electrons to molecular oxygen nih.govlibretexts.orgwikipedia.org. While the general mechanisms of these complexes are well-established nih.govlibretexts.orgwikipedia.org, specific data detailing the modulation of Electron Transport Chain Complexes I and IV by this compound were not found in the available literature.
Regulation of Mitochondrial Reactive Oxygen Species (ROS) Production
Mitochondria are a significant source of cellular reactive oxygen species (ROS) researchgate.netrosj.orgmdpi.com. ROS can act as signaling molecules but can also cause oxidative damage to cellular components, including mitochondria themselves, if production exceeds antioxidant capacity rosj.orgmdpi.commdpi.com. While this compound is noted for its antioxidant activity as an isoflavan ontosight.ai, specific detailed research findings on its direct regulation of mitochondrial reactive oxygen species (ROS) production were not identified in the provided search results.
Impact on ATP Production and Mitochondrial Membrane Potential
The mitochondrial membrane potential (), generated by proton pumps, is crucial for energy storage during oxidative phosphorylation and ATP synthesis nih.govnih.govimrpress.com. Fluctuations in and ATP levels can reflect physiological activity, but sustained changes can be deleterious nih.gov. While the importance of ATP production and mitochondrial membrane potential is well-recognized imrpress.commdpi.com, specific detailed research findings on the impact of this compound on ATP production and mitochondrial membrane potential were not found in the current search results.
Specific Biological Activities in Relevant Cellular Models (Mechanistic Focus)
Isoflavans, as a class, are known for a range of biological activities, including anti-inflammatory, estrogenic, enzyme inhibition, antimicrobial, and anti-cancer properties ontosight.ainih.govcsic.esmdpi.com. However, specific detailed research findings on the biological activities of this compound in relevant cellular models, with a mechanistic focus, are not extensively documented in the current search results. While derivatives like (S,E)-4-(4-fluorobenzylidene)-3-phenylchroman-3-ol have shown inhibitory effects on bladder cancer cells , and catechin (B1668976) derivatives (which are flavanols) exhibit antioxidant and enzyme inhibition activities researchgate.net, direct mechanistic data for this compound in specific cellular models were not found.
Structure Activity Relationships Sar and Rational Design of Chromanol Analogues
Systematic Elucidation of Structural Determinants for Biological Activity
Chromanol derivatives, including 3-Phenylchroman-7-ol, possess a bicyclic chromane (B1220400) ring system that serves as a versatile scaffold in medicinal chemistry due to its diverse biological activities. nih.govplos.orgnih.govresearchgate.netontosight.ai The presence and position of various substituents on this core structure significantly influence their pharmacological profiles. Key structural determinants for biological activity in chromanol analogues have been systematically investigated.
A critical structural feature is the hydroxyl group on the chromanol ring. For instance, in many chromanols (like vitamin E derivatives), the phenolic hydroxyl group at the C6-position is indispensable for antioxidant activity, facilitating hydrogen atom transfer and resonance stabilization. mdpi.comresearchgate.netresearchgate.net While this compound has a hydroxyl group at the C7-position, its contribution to activity would be similarly evaluated.
Studies on chromanone analogs, closely related to chromanols, have revealed that substitutions at C-2 and C-3 with groups such as methoxyphenyl, amine derivatives, aromatic groups, benzylidene, and cyclohexyl carbamoyl (B1232498) can lead to more potent antioxidant compounds. nih.gov Furthermore, modifications at C-2, C-3, C-6, and C-7 positions of the parent chromanone have been shown to yield effective antidiabetic drugs. nih.gov
The presence and number of hydroxyl substituents on the aromatic rings of chromone (B188151) derivatives (which share the basic C6-C3-C6 skeleton with chromanols) directly impact the distribution of electronic charge, thereby influencing polarity, lipophilicity, and acceptor-donor capacity. These factors, in turn, significantly affect biological activity, including cell membrane permeability and antioxidant capacity. plos.org For example, increasing the number of hydroxyl groups can enhance antioxidant activity. mdpi.com
Specific examples from related chromanol studies illustrate these principles:
Antimicrobial Activity: For 4-chromanone (B43037) scaffolds, a 2-hydrophobic substituent and a 4-hydrogen bond donor/acceptor, along with hydroxy groups at the 5- and 7-positions, enhanced antibacterial activities. acs.org
NIK (NF-κB-Inducing Kinase) Inhibition: Chromanol analogues binding to NIK showed that elaboration at the 4-position of the chromanol structure is permissible. The presence of a hydroxyl group at this position was shown to be necessary for binding, as its methoxy (B1213986) analogue was inactive. For instance, a cyclopropyl (B3062369) analogue at the 4-position improved binding affinity three-fold over the parent hit. nih.gov
Table 1: Influence of Structural Modifications on Chromanol Analogue Activity
| Structural Feature (Position) | Modification/Presence | Impact on Activity (Example) |
| C6-Hydroxyl Group | Presence | Essential for antioxidant activity (Vitamin E analogs) |
| C2/C3 (Chromanone) | Methoxyphenyl, amine, aromatic, benzylidene, cyclohexyl carbamoyl substitution | Increased antioxidant potency |
| C2/C3/C6/C7 (Chromanone) | Substitution | Effective antidiabetic activity |
| Aromatic Rings (Chromone) | Number/Position of Hydroxyls | Influences polarity, lipophilicity, membrane permeability, antioxidant capacity |
| C4 (Chromanol) | Hydroxyl group | Necessary for NIK binding; Cyclopropyl substitution improved affinity |
| C2 (4-Chromanone) | Hydrophobic substituent | Enhanced antibacterial activity |
| C5/C7 (4-Chromanone) | Hydroxy groups | Enhanced antibacterial activity |
Design Principles for Modulating Potency and Selectivity
Targeting Specific Interactions: Understanding the binding site of the target protein (e.g., through fragment-based screening and co-crystallography) allows for the rational design of compounds that maximize favorable interactions. For instance, chromanol-based fragments have been pursued for NIK inhibition, with efforts focused on understanding allosteric binding pockets and defining features on the chromanol chemotype for improved potency. nih.gov
Modulation of Physicochemical Properties: Adjusting properties like lipophilicity (LogP/LogD), solubility, and hydrogen bond donor/acceptor count is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles. plos.orgnottingham.ac.ukvichemchemie.comsk.ru For example, excessive hydrogen bond donors/acceptors can hinder gut absorption. sk.ru
Strategic Substitution: Introducing specific functional groups at various positions on the chromanol scaffold can modulate activity. For example, in anti-trypanosomal chromene derivatives (structurally related to chromanols), compounds with electron-donating groups on the aromatic ring showed potent activity. jst.go.jp Similarly, the position and nature of substituents on terminal phenyl moieties or modifications of the central ring can impact potency. nottingham.ac.uk
Scaffold Hopping and Bioisosteric Replacement: When optimizing a lead, medicinal chemists may explore scaffold hopping to generate novel compounds with similar biological properties but different core structures, potentially improving drug-likeness or circumventing patent issues. arxiv.org Bioisosteric replacements (e.g., aryl/heterocycle switches or CH2/O/N switches) can also be employed to fine-tune activity, selectivity, and metabolic stability. sk.ru
Combinatorial Chemistry and High-Throughput Screening for Novel Chromanol Scaffolds
Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in drug discovery for rapidly generating and evaluating large libraries of diverse chemical compounds, including novel chromanol scaffolds. core.ac.ukjst.go.jpacs.org
Combinatorial Synthesis: This approach allows for the parallel synthesis of numerous compounds by varying substituents at different positions on a common scaffold. For chromones, which are structurally related to chromanols, chemical libraries have been designed using combinatorial chemistry and parallel synthesis to develop smaller, specialized libraries based on a particular skeleton. core.ac.uk This systematic variation facilitates the exploration of chemical space around the chromanol core.
High-Throughput Screening (HTS): Once libraries of chromanol derivatives are synthesized, HTS enables rapid assessment of their biological activity against specific targets or disease models. jst.go.jppreprints.org This involves automated testing of thousands to millions of compounds in parallel, quickly identifying "hits" that exhibit the desired activity. These hits then serve as starting points for further SAR studies and lead optimization. HTS has been instrumental in identifying compounds with anti-trypanosomal activity, for instance. jst.go.jp
The combination of these techniques allows researchers to efficiently identify novel chromanol scaffolds with promising biological activities, moving beyond traditional one-by-one synthesis and testing.
Lead Optimization Strategies for this compound Derivatives
Lead optimization is a critical phase in drug discovery, where initial hits, such as this compound or its related chromanol derivatives, are refined to enhance their potency, selectivity, and pharmacokinetic properties, ultimately transforming them into viable drug candidates. arxiv.orgvichemchemie.compreprints.org For this compound derivatives, strategies would involve:
Potency Enhancement:
Fragment Growing: Attaching additional chemical groups to the existing this compound scaffold to increase its molecular weight and improve ligand-receptor interactions. lifechemicals.com This could involve extending the phenyl group or modifying the chroman ring.
Targeted Modifications: Based on SAR insights, specific modifications to the 3-phenyl or 7-hydroxyl groups, or other positions on the chroman ring, would be explored to maximize interaction with the biological target. For example, if the 7-hydroxyl is critical for activity, its position or ability to form H-bonds might be optimized.
Selectivity Improvement:
Minimizing Off-Target Binding: Designing modifications that selectively enhance binding to the desired target while reducing interactions with other proteins, thereby minimizing potential side effects. This often involves exploiting subtle differences in the binding pockets of related targets.
Pharmacokinetic (PK) Property Optimization:
Aqueous Solubility: Modifying the molecule to improve its solubility, which is crucial for absorption and distribution. Introduction of unprotected hydroxyl groups or other polar moieties can enhance water solubility. nottingham.ac.ukresearchgate.net
Membrane Permeability: Ensuring the compound can cross biological membranes to reach its target. This is influenced by lipophilicity and the number of hydrogen bond donors/acceptors. sk.ru
Metabolic Stability: Designing derivatives that are resistant to rapid metabolism, thereby increasing their half-life in the body. This might involve replacing metabolically labile groups or introducing steric hindrance.
Plasma Protein Binding: Optimizing the compound's binding to plasma proteins to ensure sufficient free drug concentration at the target site.
Table 2: Lead Optimization Strategies for Chromanol Derivatives
| Strategy | Description | Application for this compound Derivatives |
| Fragment Growing | Adding chemical groups to increase potency. | Extending the 3-phenyl group or modifying the chroman ring. |
| Optimizing Interactions | Balancing lipophilic and polar interactions. | Adjusting substituents to improve target binding and ADME. |
| Bioisosteric Replacement | Substituting groups with similar properties. | Swapping ring atoms or functional groups to alter selectivity/PK. |
| Scaffold Hopping | Designing new core structures with similar activity. | Exploring alternative bicyclic systems while retaining key pharmacophores. |
| ADME Property Tuning | Enhancing solubility, permeability, metabolic stability. | Modifying functional groups to improve oral bioavailability and half-life. |
These strategies are often guided by computational methods, such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and increasingly, artificial intelligence (AI) and machine learning, to predict properties and guide structural modifications efficiently. arxiv.orgvichemchemie.compreprints.org
Advanced Analytical and Bioanalytical Techniques for Research on 3 Phenylchroman 7 Ol
Chromatographic Methods for Separation and Purification of Isomers and Metabolites
Chromatographic techniques are foundational for the separation and purification of 3-Phenylchroman-7-ol, its isomers, and its metabolites. These methods leverage differential interactions with stationary and mobile phases to achieve high-resolution separations.
For the purification of this compound itself, flash column chromatography on silica (B1680970) gel has been successfully employed, typically using solvent systems such as dichloromethane:methanol (100:1). nih.gov This approach is effective for isolating the compound from synthetic reaction mixtures.
The separation of isomers, a critical aspect for chroman derivatives, often requires specialized chromatographic conditions. High-performance liquid chromatography (HPLC) is a versatile tool for this purpose. For instance, the separation of R and S isomers of 5,7-difluorochroman-4-ol, a related chroman compound, has been achieved using an IF5μm 4.6mm*250mm chromatographic column with a mobile phase of n-hexane and ethanol (B145695) (85-99:15-1 volume ratio). This method demonstrated high separation degrees, ranging from 3.14 to 6.79. mdpi.com Such chiral separations are crucial because stereoisomers can exhibit vastly different biological activities. For enantiomers, which have identical physical properties in an achiral environment, chiral stationary phases are indispensable for their separation. mtc-usa.com
Beyond HPLC, other advanced chromatographic strategies are applicable. Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) is a powerful combination for achieving high-resolution, high-throughput separations and detailed compound annotation, particularly for natural products and metabolites. google.com Liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are frontrunner techniques for the accurate quantification of intracellular metabolites and for separating isotopologs. rotachrom.com LC-MS is well-suited for metabolomics studies due to its broad coverage of diverse chemicals and its ability to analyze biochemical, organic, and inorganic compounds in complex biological and environmental samples. wikipedia.org
For the analysis of metabolites, especially in complex biological matrices, LC-MS/MS methods are optimized for mobile phase gradients and column selection to achieve baseline separation, even for isomeric metabolites. mdpi.com Techniques like solid phase extraction (SPE) and liquid-liquid extraction (LLE) are often employed for sample clean-up prior to LC-MS analysis to remove interfering components and enhance sensitivity and reproducibility. nih.gov Countercurrent chromatography (CCC) combined with GC/MS has also been demonstrated for the separation and identification of chroman-6-ol (B1254870) isomers, further illustrating the diverse chromatographic options for complex mixtures. nih.gov
Table 1: Illustrative Chromatographic Parameters for Chroman Derivative Separation
| Technique | Analyte Type | Column Type | Mobile Phase | Key Application | Reference |
| Flash Column Chromatography | This compound | Silica gel | DCM:CH3OH (100:1) | Purification from synthesis | nih.gov |
| HPLC | R/S Isomers of 5,7-difluorochroman-4-ol | IF5μm 4.6mm*250mm | n-hexane:ethanol (85-99:15-1) | Chiral Separation | mdpi.com |
| LC-MS/MS | General Metabolites, Isotopologs | Various C18, HILIC | Aqueous/Organic gradients | Quantification, Metabolomics | rotachrom.comwikipedia.orgmdpi.com |
| GC/MS (with CCC) | α-Tocodienol isomers (chroman-6-ol derivatives) | Not specified for GC, CCC for enrichment | Not specified for GC, CCC solvent systems | Isomer Separation & Identification | nih.gov |
Capillary Electrophoresis for High-Resolution Analysis
Capillary Electrophoresis (CE) is a powerful analytical technique recognized for its high-resolution capabilities, particularly in the analysis of small molecules. researchgate.netspringernature.comnih.gov This makes CE highly relevant for the high-resolution analysis of this compound and its potential isomers or related compounds.
CE offers several advantages over traditional chromatographic methods for the determination of small molecules in biological fluids, especially when only minute sample amounts are available. researchgate.net The technique separates analytes based on their electrophoretic mobility in a narrow capillary, driven by an electric field. The separation performance can be finely tuned by modifying the background electrolyte composition, incorporating surfactants (micellar electrokinetic chromatography, MEKC), microemulsions (microemulsion electrokinetic chromatography, MEEKC), non-aqueous solvents, or chiral additives. researchgate.netspringernature.com The use of chiral additives, such as cyclodextrins, is particularly important for resolving enantiomers, which are challenging to separate by conventional means. springernature.com
When coupled with mass spectrometry (CE-MS), the technique provides enhanced sensitivity and separation efficiency for the analysis of complex biological samples, including metabolites. CE-MS systems can be combined with high-resolution mass spectrometers like Time-of-Flight (TOF), Fourier Transform Ion Cyclotron Resonance (FTICR), or Orbitrap, which are capable of providing accurate mass measurements and detailed structural information for the separated components. diva-portal.org Furthermore, advancements such as surface sampling capillary electrophoresis mass spectrometry (SS-CE-MS) allow for direct sampling from tissue locations, followed by separation and mass spectrometric detection, enabling the spatial mapping of metabolites, including isomeric species. diva-portal.org While specific examples of this compound analysis by CE are not widely documented, the established utility of CE for small molecule analysis, chiral separations, and metabolomics strongly supports its applicability for high-resolution studies of this compound.
Bioanalytical Method Development for In Vitro Activity Assays
Bioanalytical method development is crucial for quantifying this compound and its metabolites in biological matrices, particularly in the context of in vitro activity assays. These methods ensure the accurate and reliable measurement of compound concentrations, which is essential for understanding pharmacokinetic and pharmacodynamic profiles.
The development of a bioanalytical method involves defining its design, operating conditions, limitations, and suitability for its intended purpose. Key elements to characterize include reference standards, quality control (QC) samples, calibration curves, selectivity, sensitivity, accuracy, precision, recovery, and stability of the analyte in the matrix. google.compmda.go.jpwho.int
For in vitro activity assays, such as those evaluating antiproliferative effects, chroman derivatives have been studied in cell lines, with their potency often expressed as IC50 values. mdpi.com To quantify this compound or its metabolites within these in vitro assay systems (e.g., cell lysates, enzyme assay mixtures), LC-MS/MS is the preferred technique. It is widely used for quantifying drug levels and their metabolites in various biological matrices, including plasma, tissue, skin layers, and mucosa, and is capable of assessing absorption, metabolism, and systemic distribution. wikipedia.orgmdpi.comlambda-cro.com
LC-MS-based targeted metabolomics approaches can provide high-resolution insights into the metabolic state of cells, even with small sample sizes, detecting numerous metabolites from as few as 5000 cells per sample. nih.gov This capability is highly relevant for in vitro studies where the compound's impact on cellular metabolism or its own metabolic transformation within cells needs to be quantified. The validation of these bioanalytical methods for in vitro assays should adhere to established guidelines, ensuring parameters like accuracy, precision, sensitivity, selectivity, and stability are rigorously evaluated to yield reliable data. nih.gov
Emerging Applications and Future Perspectives in Chromanol Research
Application of 3-Phenylchroman-7-ol as Chemical Probes in Biological Systems
Chemical probes are indispensable small-molecule tools designed to selectively perturb or interrogate the function of specific proteins within complex biological systems. They are crucial for elucidating protein function, validating therapeutic targets, and accelerating drug discovery. nih.govchemicalprobes.orgicr.ac.uk High-quality chemical probes are characterized by their potency, selectivity, and cell activity, enabling researchers to gain insights into biological pathways and disease mechanisms. chemicalprobes.org
While explicit studies detailing the use of this compound specifically as a chemical probe are not widely reported in the provided literature, its classification as an isoflavan (B600510) and a flavonoid derivative suggests potential for such applications. ontosight.ai Isoflavans are known for their diverse biological activities, including antioxidant, anti-inflammatory, and estrogenic properties. ontosight.ai These properties could allow this compound to act as a probe for pathways involved in oxidative stress, inflammation, or hormone signaling. For instance, its antioxidant activity, a common feature among chromanol-type compounds, could enable it to serve as a probe for studying redox-sensitive biological processes. ontosight.airesearchgate.net
The development of chemical probes often involves the synthesis of derivatives to enhance specificity or introduce labels for detection. Given the structural characteristics of this compound, synthetic modifications could be explored to tailor its binding affinity for specific biological targets or to incorporate reporter groups for imaging or assay development. olemiss.edu
Table 1: Potential Roles of this compound as a Chemical Probe
| Proposed Probe Application | Biological System/Target | Rationale (Based on Chromanol Properties) |
| Antioxidant Pathway Probe | Cellular redox systems | Isoflavans, including this compound, exhibit antioxidant activity. ontosight.airesearchgate.net |
| Anti-inflammatory Mediator | Inflammatory pathways | Isoflavans have demonstrated anti-inflammatory properties. ontosight.ai |
| Estrogenic Receptor Ligand | Hormone signaling | Isoflavans are known for their estrogenic properties. ontosight.ai |
| Mitochondrial Function Modulator | Mitochondrial cytochrome bc(1) complex | Certain synthetic chromanol derivatives have shown inhibition of mitochondrial complexes. researchgate.net |
Integration of Chromanol Derivatives in Advanced Materials Science
The integration of chromanol derivatives into advanced materials science is an emerging area, driven by their unique chemical structures and potential functional properties. While specific applications of this compound in advanced materials are not detailed in the provided search results, the broader class of chromanols and related compounds offers insights into potential avenues. Chromanols can serve as building blocks for novel materials due to their inherent stability and the presence of reactive functional groups (e.g., hydroxyl groups) that can be leveraged for polymerization or surface modification.
For instance, the development of green and reusable nanocatalysts for the synthesis of chromene derivatives highlights the role of materials science in facilitating chromanol-related chemistry. jsynthchem.com While this focuses on synthesis, it underscores the potential for chromanol-based structures to be part of advanced catalytic systems or other functional materials. The antioxidant properties of chromanols could be exploited in the development of self-healing materials or coatings designed to resist oxidative degradation. researchgate.net Furthermore, the ability to stereoselectively synthesize chiral chromanol derivatives is crucial for applications where specific three-dimensional structures are required, such as in chiral recognition materials or specialized optical materials. google.comgoogle.com
Table 2: Potential Areas of Chromanol Derivative Integration in Materials Science
| Material Science Application | Chromanol Property Utilized | Example (General Chromanol Derivatives) |
| Antioxidant Coatings | Radical scavenging | Protection against oxidative degradation. researchgate.net |
| Chiral Catalysts/Separation | Optical activity | Stereoselective synthesis and recognition. google.comgoogle.com |
| Functional Polymers | Reactive hydroxyl groups | Building blocks for novel polymer structures. |
| Biosensors | Biological activity | Integration into sensing platforms. ontosight.ai |
Development of Innovative Delivery Systems for Research Compounds
The effective delivery of research compounds, including chromanols like this compound, into biological systems is critical for studying their effects and advancing their potential applications. Innovative delivery systems aim to improve solubility, enhance cellular uptake, control release kinetics, and target specific cells or tissues. nih.govfrontiersin.org
Nanoparticle Encapsulation for Cellular Delivery
Nanoparticle encapsulation has emerged as a highly effective strategy for delivering various compounds, including those with poor solubility, into cells. Polymeric nanoparticles, for example, can significantly enhance the cellular accumulation and therapeutic efficacy of encapsulated agents. nih.govresearchgate.net This method allows for sustained release and can overcome challenges like low cellular uptake of free compounds. nih.gov Nanoparticles composed of biodegradable polymers like poly(d,l-lactide-co-glycolide) (B1216819) (PLGA) have been successfully used for drug delivery, demonstrating improved cellular uptake and reduced IC50 values in various cell lines. nih.gov
For this compound, which may have limited aqueous solubility, encapsulation within nanoparticles could significantly improve its bioavailability and delivery to target cells for research purposes. This approach could facilitate studies on its proposed biological activities by ensuring adequate intracellular concentrations. ontosight.ai
Table 3: Advantages of Nanoparticle Encapsulation for this compound Delivery
| Feature | Benefit for this compound Delivery | Supporting Research (General Nanoparticle Delivery) |
| Enhanced Solubility | Overcomes poor aqueous solubility. | Polymeric nanoparticles improve drug bioavailability. frontiersin.orgresearchgate.net |
| Improved Cellular Uptake | Increases intracellular concentration. | Nanoparticles enhance cellular accumulation. nih.gov |
| Sustained Release | Provides prolonged exposure. | Nanoparticles demonstrate sustained release over time. nih.gov |
| Targeted Delivery | Directs compound to specific cells. | Surface modification can enable targeting. nih.govbiorxiv.org |
Liposomal and Polymeric Micelle Formulations
Liposomes and polymeric micelles are well-established nanocarriers for improving the delivery of various bioactive compounds. nih.govfrontiersin.org
Liposomal Formulations: Liposomes are spherical vesicles composed of lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds. They can enhance the solubility and bioavailability of drugs and are explored for targeted delivery. nih.gov For this compound, a lipophilic chromanol, encapsulation within the lipid bilayer of liposomes could provide a stable and biocompatible delivery vehicle, improving its systemic circulation and cellular uptake in research settings.
Polymeric Micelle Formulations: Polymeric micelles are self-assembling core-shell nanostructures formed from amphiphilic block copolymers in aqueous solutions. frontiersin.orgnih.gov They possess a hydrophobic core that can solubilize poorly water-soluble compounds and a hydrophilic shell that provides stability and biocompatibility. frontiersin.orgmdpi.com Polymeric micelles have shown promise in enhancing the pharmacological profiles, safety, and effectiveness of various therapies by increasing solubility, improving stability, and enabling controlled release. frontiersin.orgmdpi.com The nanoscale size of polymeric micelles (10-100 nm) also facilitates drug transport through biological barriers. nih.gov Given the potential poor aqueous solubility of this compound, polymeric micelles offer an attractive strategy to improve its solubility and deliver it efficiently for biological studies. ontosight.aifrontiersin.org
Table 4: Characteristics of Liposomal and Polymeric Micelle Formulations for Chromanol Delivery
| Delivery System | Key Characteristic | Relevance for this compound | Supporting Research |
| Liposomes | Lipid bilayer structure | Encapsulates lipophilic compounds. | Enhance solubility and bioavailability. nih.gov |
| Polymeric Micelles | Hydrophobic core, hydrophilic shell | Solubilizes poorly water-soluble chromanols. | Improve solubility, stability, and controlled release. frontiersin.orgnih.govmdpi.com |
| Nanoscale size (10-100 nm) | Facilitates transport through biological barriers. | Aids drug transport through GI mucosa. nih.gov |
Supramolecular Assemblies for Controlled Release
Supramolecular assemblies involve the non-covalent association of molecules to form larger, ordered structures. These systems offer sophisticated control over the release of encapsulated compounds, often in response to specific stimuli. sci-hub.senih.gov For research compounds like this compound, designing supramolecular assemblies could enable precise temporal and spatial control over its delivery, which is crucial for studying dose-dependent effects or targeting specific cellular compartments.
Examples of such systems include hydrogels that can release active pharmaceutical ingredients in a pH-mediated manner or other stimuli-responsive nanocarriers. sci-hub.senih.gov The ability to control the size of pores within nanocarriers also plays a role in regulating drug release. sci-hub.se While direct research on this compound within supramolecular assemblies for controlled release is not available, the principles apply. The chemical structure of this compound, particularly its hydroxyl group, could be utilized for non-covalent interactions (e.g., hydrogen bonding) to integrate it into such self-assembled systems, allowing for controlled release mechanisms based on environmental cues within a biological system. ontosight.ainih.govconicet.gov.ar
Table 5: Principles of Supramolecular Assemblies for Controlled Release
| Mechanism/Feature | Application for this compound Research | Supporting Research (General Controlled Release) |
| Stimuli-Responsive Release | pH, temperature, or enzyme-triggered release. | Allows precise study of compound effects at specific times/locations. sci-hub.senih.gov |
| Non-Covalent Interactions | Integration into self-assembled structures. | Utilizes hydrogen bonding, van der Waals forces for encapsulation. nih.govconicet.gov.arfanofood.ir |
| Controlled Pore Size | Regulates release kinetics. | Influences drug release from nanocarriers. sci-hub.se |
Q & A
Q. How can researchers design reproducible experiments for synthesizing 3-Phenylchroman-7-ol?
- Methodological Answer : Synthesis protocols should include step-by-step procedures for precursor selection (e.g., phenol derivatives), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography). Ensure detailed characterization using NMR, HPLC, and mass spectrometry to confirm structure and purity (>95%). For novel compounds, provide full spectral data and elemental analysis; for known compounds, cite literature confirming identity . Experimental sections must avoid redundancy with tables/charts unless critical to discussion .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer : Prioritize spectroscopic methods:
- 1H/13C NMR : Assign aromatic protons and verify chroman ring substitution patterns.
- HPLC-PDA : Assess purity and detect impurities under gradient elution (e.g., C18 column, methanol/water mobile phase).
- FT-IR : Confirm hydroxyl (-OH) and phenyl group vibrations.
Cross-validate results with literature or reference standards. For novel derivatives, include X-ray crystallography data if available .
Q. How should pharmacological screening be structured to evaluate this compound’s bioactivity?
- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) with positive/negative controls. For cytotoxicity, employ cell viability assays (MTT, ATP-based) across multiple cell lines. Report IC50/EC50 values with statistical confidence intervals (e.g., 95% CI). Validate findings using dose-response curves and replicate experiments to minimize variability .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis to identify variables (e.g., assay conditions, solvent systems). Replicate conflicting experiments under standardized protocols. Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to cross-verify results. Statistically analyze batch effects or instrument variability .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against crystallized targets (e.g., kinases, GPCRs). Validate predictions with MD simulations (100 ns trajectories) to assess binding stability. Compare docking scores with experimental IC50 values. Use QSAR models to optimize substituent effects on activity .
Q. What experimental designs elucidate the mechanism of action of this compound?
Q. How can researchers assess this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stress testing:
Q. What chromatographic methods separate this compound enantiomers for stereochemical studies?
- Methodological Answer : Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases. Optimize resolution by adjusting column temperature and flow rate. Confirm enantiopurity with polarimetry or chiral HPLC coupled with circular dichroism .
Data Presentation and Validation
Q. How should metabolite profiling of this compound be conducted?
Q. What statistical approaches validate synergistic effects of this compound in combination therapies?
- Methodological Answer :
Apply the Chou-Talalay method to calculate combination indices (CI). Use isobolograms to visualize synergy. Validate with Bliss independence or Loewe additivity models. Report confidence intervals and p-values for reproducibility .
Tables for Methodological Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
